2-Bromo-6-hydroxy-3-methoxybenzaldehyde
CAS No.: 327163-78-0
Cat. No.: VC18853145
Molecular Formula: C8H7BrO3
Molecular Weight: 231.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 327163-78-0 |
---|---|
Molecular Formula | C8H7BrO3 |
Molecular Weight | 231.04 g/mol |
IUPAC Name | 2-bromo-6-hydroxy-3-methoxybenzaldehyde |
Standard InChI | InChI=1S/C8H7BrO3/c1-12-7-3-2-6(11)5(4-10)8(7)9/h2-4,11H,1H3 |
Standard InChI Key | OIPYMMRATVNCBB-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C(=C(C=C1)O)C=O)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a benzene ring with three substituents:
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Bromine at position 2 (ortho to the aldehyde group),
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Hydroxyl at position 6 (para to the methoxy group),
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Methoxy at position 3 (meta to the hydroxyl group).
This arrangement creates a unique electronic environment, with the hydroxyl and methoxy groups acting as electron-donating substituents, while bromine exerts an electron-withdrawing effect. The aldehyde group at position 1 enhances electrophilicity, facilitating nucleophilic additions.
Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 231.04 g/mol |
IUPAC Name | 2-Bromo-6-hydroxy-3-methoxybenzaldehyde |
Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF) |
Melting Point | Not reported (estimated 120–140°C) |
The hydroxyl group confers moderate acidity (), enabling deprotonation under basic conditions. The methoxy group enhances solubility in organic solvents, while bromine increases molecular polarity.
Synthetic Routes
Industrial-Scale Production
Large-scale synthesis likely employs continuous flow reactors to enhance yield and purity. Key considerations include:
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Catalyst Optimization: Lewis acids (e.g., ) to direct bromine placement.
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Solvent Selection: Chlorinated solvents (e.g., chloroform) for improved regioselectivity.
Chemical Reactivity
Aldehyde Group Transformations
The aldehyde moiety participates in classic reactions:
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Oxidation: Using in acidic conditions yields 2-bromo-6-hydroxy-3-methoxybenzoic acid.
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Reduction: reduces the aldehyde to 2-bromo-6-hydroxy-3-methoxybenzyl alcohol.
Bromine Substitution
The bromine atom undergoes nucleophilic aromatic substitution (NAS) with amines or thiols. For example, reaction with ethylenediamine forms a diamino derivative, a precursor for Schiff base complexes.
Methoxy and Hydroxyl Group Reactivity
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Demethylation: cleaves the methoxy group to hydroxyl, yielding 2-bromo-3,6-dihydroxybenzaldehyde.
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Protection: The hydroxyl group is often acetylated () to prevent undesired oxidation during synthesis.
Applications in Scientific Research
Pharmaceutical Intermediate
The compound’s multifunctional structure enables synthesis of bioactive molecules:
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Anticancer Agents: Suzuki-Miyaura coupling with arylboronic acids generates biaryl derivatives evaluated for kinase inhibition.
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Antimicrobials: Schiff bases derived from the aldehyde show activity against Staphylococcus aureus (MIC 8–16 µg/mL).
Materials Science
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Coordination Polymers: Reacting with or \text{Cu}^{2+ forms metal-organic frameworks (MOFs) with applications in gas storage.
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Dye Synthesis: Condensation with aniline derivatives produces azo dyes for textile industries.
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